molecular formula C10H7F3N2O2 B8045107 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol

Cat. No.: B8045107
M. Wt: 244.17 g/mol
InChI Key: IRUQDJGDRZKDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol is a high-purity chemical reagent designed for advanced research and development. This naphthyridine derivative is a privileged scaffold in medicinal chemistry, known for yielding compounds with a wide spectrum of biological and pharmacological properties . The core 1,5-naphthyridine structure is a key heterocyclic system of significant interest in the development of novel therapeutic agents and functional materials . Research Applications & Value: The primary research value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules. Its structure, featuring a methoxy group and a trifluoromethyl group on the naphthyridine core, makes it a valuable intermediate in drug discovery campaigns. The trifluoromethyl group, in particular, is a common moiety in modern pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this compound to develop novel candidates for various disease targets. Furthermore, naphthyridine-based complexes are also explored in materials science, for instance, as high-performance near-infrared emitters in photoluminescence and electroluminescence applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-8-3-2-5-9(15-8)6(16)4-7(14-5)10(11,12)13/h2-4H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUQDJGDRZKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 1,5-Naphthyridine Core Formation

The 1,5-naphthyridine scaffold serves as the foundational structure for this compound. Cyclization reactions, particularly those involving β-ketoesters and aminopyridine derivatives, are widely employed. For example, the Conrad-Limpach reaction—a thermal condensation between β-ketoesters and aromatic amines—has been adapted to construct the naphthyridine ring. In one approach, 3-amino-6-methoxypyridine reacts with ethyl 4,4,4-trifluoroacetoacetate under reflux in diphenyl ether, yielding a Schiff base intermediate that undergoes cyclodehydration to form the 1,5-naphthyridine core . This method achieves moderate yields (45–60%) but requires careful control of reaction time (12–24 hours) and temperature (150–180°C) to avoid decomposition .

A modified Skraup reaction using iodine or m-nitrobenzenesulfonic acid as a catalyst in dioxane/water mixtures has also been reported for analogous systems. Introducing trifluoromethylated precursors at this stage necessitates inert atmospheres to prevent side reactions, with yields improving to 50–65% when optimized .

Regioselective Trifluoromethylation Techniques

Introducing the trifluoromethyl group at position 2 demands precise regiocontrol. Direct trifluoromethylation via radical pathways using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) under copper catalysis has shown promise. For instance, treating 6-methoxy-1,5-naphthyridin-4-ol with Togni’s reagent in acetonitrile at 80°C for 8 hours installs the CF3 group with 55–70% efficiency . Alternatively, palladium-mediated cross-coupling of boronic esters with trifluoromethyl iodide in the presence of Pd(PPh3)4 and CsF enables late-stage functionalization, though this method is limited by substrate compatibility .

Methoxylation and Hydroxyl Group Installation

The methoxy group at position 6 is typically introduced via nucleophilic substitution or Ullmann-type coupling. Reacting 6-chloro-1,5-naphthyridine derivatives with sodium methoxide in DMSO at 120°C for 6 hours achieves near-quantitative conversion . For the hydroxyl group at position 4, hydrolysis of a protected ester (e.g., tert-butyl) using HCl in dioxane/water (1:1) at reflux for 4 hours is effective, yielding 85–90% purity after recrystallization .

Optimization of Reaction Conditions and Catalytic Systems

Catalytic systems significantly impact reaction efficiency. Copper(I) salts, such as CuCl or CuI, enhance cyclization and trifluoromethylation steps by facilitating single-electron transfers. For example, CuI (10 mol%) in DMF at 100°C reduces reaction times by 30% compared to uncatalyzed conditions . Solvent polarity also plays a role: dimethyl sulfoxide (DMSO) improves solubility of intermediates, while ethyl acetate aids in recrystallization during purification .

Industrial-Scale Considerations and Green Chemistry

Scalable synthesis requires cost-effective and environmentally benign protocols. The use of compressed air as an oxidant in lieu of hazardous peroxides reduces waste, as demonstrated in the preparation of 6-methoxy-2-naphthaldehyde analogs . Additionally, solvent recovery systems (e.g., distillation of DMSO) and catalytic recycling (e.g., CuI filtration) align with green chemistry principles .

Data Tables Summarizing Key Methodologies

Table 1. Comparison of Cyclization Methods for 1,5-Naphthyridine Formation

MethodStarting MaterialsCatalystSolventYield (%)Purity (%)
Conrad-Limpachβ-Ketoester + aminopyridineNoneDiphenyl ether45–6090–95
Modified SkraupGlycerol + aminopyridinem-NO2PhSO3NaDioxane/H2O50–6588–93
CuI-CatalyzedHalopyridine + alkeneCuI (10 mol%)DMF60–7592–97

Table 2. Trifluoromethylation Efficiency Across Reagents

ReagentConditionsSubstrateYield (%)
Togni’s ReagentCuCl, 80°C, 8h6-Methoxy-1,5-naphthyridin-4-ol55–70
CF3IPd(PPh3)4, CsF, 100°C2-Bromo-1,5-naphthyridine40–55
CF3SiMe3KF, 18-crown-6, 60°C2-Iodo-1,5-naphthyridine65–80

Chemical Reactions Analysis

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the naphthyridine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(a) 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol (CAS: 1227508-09-9)

  • Structural Differences : Replaces the trifluoromethyl group at position 2 with a fluorine atom.
  • Similarity Index : 0.82 .

(b) 4,5-Difluoro-2-methoxypyridine (CAS: 1226808-76-9)

  • Structural Differences : A pyridine ring instead of a naphthyridine system, with fluorine atoms at positions 4 and 3.
  • Similarity Index : 0.82 .

(c) 6-Methoxy-1,7-naphthyridin-4(1H)-one (CAS: 952059-64-2)

  • Structural Differences : A ketone replaces the hydroxyl group at position 4, and the naphthyridine isomer is 1,7 instead of 1,4.
  • Impact : Increased rigidity due to the ketone and altered hydrogen-bonding capacity. Purity: ≥98% .

(d) 3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol

  • Structural Differences : Substitutes the methoxy group at position 6 with a bromine atom.
  • Impact : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in receptor interactions. Supplier data indicate challenges in synthesis due to bromine’s reactivity .

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Similarity Index Key Functional Groups
This compound Not Provided C₁₀H₇F₃N₂O₂ Reference -OH, -OCH₃, -CF₃
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol 1227508-09-9 C₉H₆FN₂O₂ 0.82 -OH, -OCH₃, -F
4,5-Difluoro-2-methoxypyridine 1226808-76-9 C₆H₅F₂NO 0.82 -OCH₃, -F (positions 4,5)
6-Methoxy-1,7-naphthyridin-4(1H)-one 952059-64-2 C₉H₈N₂O₂ N/A -OCH₃, ketone
3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol Not Provided C₉H₄BrF₃N₂O N/A -OH, -Br, -CF₃

Table 1. Structural and functional comparisons of analogs. Similarity indices calculated using molecular fingerprinting methods .

Research Findings and Implications

  • Electrophilic Reactivity : The trifluoromethyl group in this compound enhances resistance to oxidative degradation compared to halogenated analogs like 3-Bromo-6-trifluoromethyl-[1,5]naphthyridin-4-ol .
  • Solubility : The hydroxyl group improves aqueous solubility relative to 6-Methoxy-1,7-naphthyridin-4(1H)-one, which lacks -OH but includes a ketone .
  • Bioactivity : Fluorinated analogs like 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol show lower metabolic stability in hepatic microsome assays compared to the trifluoromethyl variant, likely due to reduced electron-withdrawing effects .

Biological Activity

Overview

6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. The compound's structure includes a methoxy group and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C10H7F3N2OC_{10}H_{7}F_{3}N_{2}O, with a CAS number of 1018047-82-9. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. For example, it targets mitotic exit and cell cycle regulation pathways.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Biological Activity Data

Activity Type Effect Reference
Kinase Inhibition Inhibits specific kinases affecting cell signaling
Apoptosis Induction Activates caspases in cancer cells
Antimicrobial Effects Active against various bacterial strains

Case Studies

  • Anticancer Properties : A study explored the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction through caspase activation pathways, suggesting its potential as an anticancer agent.
  • Antibacterial Activity : Another investigation focused on optimizing this compound's solubility and antibacterial potency. The study reported enhanced activity against critical bacterial pathogens by modifying structural properties, indicating its therapeutic potential in treating infections resistant to conventional antibiotics .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Structural Optimization : Modifications to enhance solubility and potency were successful in increasing antibacterial activity against resistant strains .
  • Mechanistic Insights : The compound's ability to inhibit kinases involved in critical signaling pathways underscores its potential as a therapeutic agent in oncology and infectious diseases .

Q & A

Q. How can this compound be integrated into materials science applications?

  • Methodological Answer : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form MOFs. Characterize via PXRD and BET surface area analysis. Test photocatalytic activity under UV light (λ = 365 nm) for dye degradation .

Data Contradiction Analysis Example

Issue : Discrepancy in reported ¹H NMR chemical shifts for methoxy groups in similar compounds.
Resolution :

  • Hypothesis : Solvent polarity or pH affects shielding.
  • Testing : Acquire NMR in CDCl₃ vs. DMSO-d₆. Observe δ shifts ±0.2 ppm. Adjust referencing (TMS vs. residual solvent peaks) .

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